
4-Chloro-3-(cyclohexylmethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(cyclohexylmethoxy)aniline is an organic compound with the molecular formula C13H18ClNO. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position and a cyclohexylmethoxy group at the 3-position. This compound is used in various biochemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(cyclohexylmethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloroaniline with cyclohexylmethanol in the presence of a suitable base. The reaction typically proceeds under reflux conditions with a solvent such as toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process. This includes the chlorination of aniline to form 4-chloroaniline, followed by the etherification reaction with cyclohexylmethanol. The process is optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(cyclohexylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .
Scientific Research Applications
4-Chloro-3-(cyclohexylmethoxy)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-(cyclohexylmethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(cyclohexylmethoxy)aniline: Similar structure but with different substitution pattern.
4-Chloro-3-methoxyaniline: Lacks the cyclohexyl group, affecting its chemical properties and applications.
4-Chloroaniline: A simpler structure without the methoxy and cyclohexyl groups, used in different industrial applications.
Uniqueness
4-Chloro-3-(cyclohexylmethoxy)aniline is unique due to the presence of both the chlorine and cyclohexylmethoxy groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
4-chloro-3-(cyclohexylmethoxy)aniline |
InChI |
InChI=1S/C13H18ClNO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 |
InChI Key |
YAAOSTITNXUAFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=CC(=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


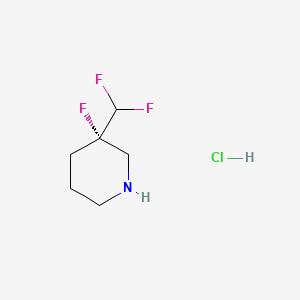

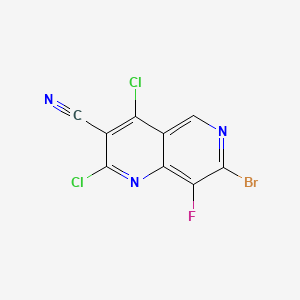

![N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}acetamide](/img/structure/B14770035.png)

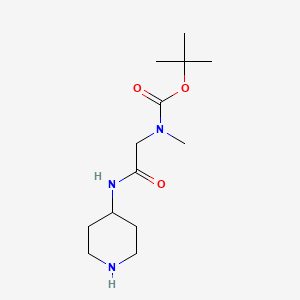


![methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)
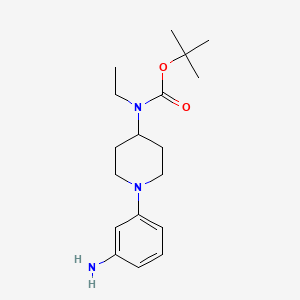
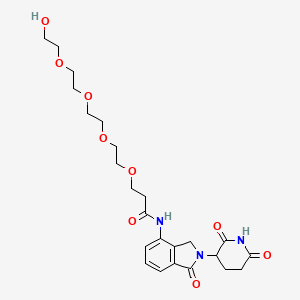
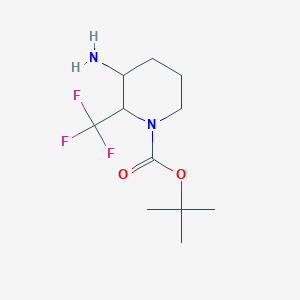
![2,6-bis[(4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B14770087.png)
